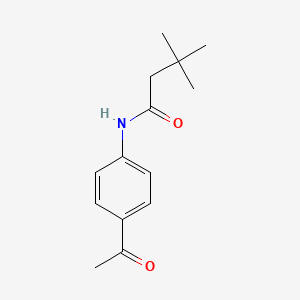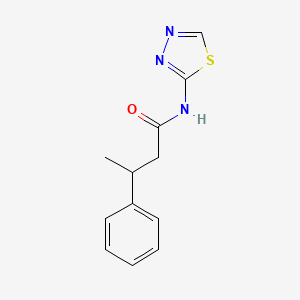
3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of a phenyl-substituted hydrazine with a suitable carbonyl compound, followed by cyclization with a sulfur source. One common method involves the reaction of phenylhydrazine with butanoyl chloride to form the corresponding hydrazone, which is then cyclized with thiocarbonyl compounds such as carbon disulfide or thiourea under acidic or basic conditions to yield the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Thiadiazole derivatives have shown promising antimicrobial, antifungal, and antiviral activities. .
Medicine: The compound has been studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. .
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Estrogen-Related Receptors: The compound acts as a modulator of estrogen-related receptors, influencing gene expression and cellular processes. .
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(1,3,4-thiadiazol-2-yl)acrylamide: Similar in structure but with an acrylamide group instead of a butanamide group.
N-phenyl-1,3,4-thiadiazol-2-amine: Lacks the butanamide group but shares the thiadiazole ring structure. .
2-phenyl-1,3,4-thiadiazole: A simpler structure with only the thiadiazole ring and a phenyl group.
Uniqueness
3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide stands out due to its specific combination of the thiadiazole ring and the butanamide group, which imparts unique biological activities and chemical reactivity
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H13N3OS/c1-9(10-5-3-2-4-6-10)7-11(16)14-12-15-13-8-17-12/h2-6,8-9H,7H2,1H3,(H,14,15,16) |
InChI Key |
WTGIKFBKHNYLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=NN=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


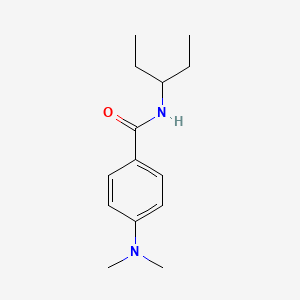
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169528.png)
![3-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169531.png)
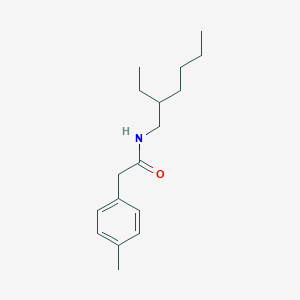
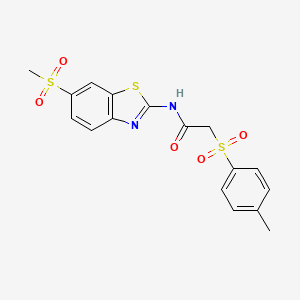
![N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169549.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B11169553.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B11169557.png)
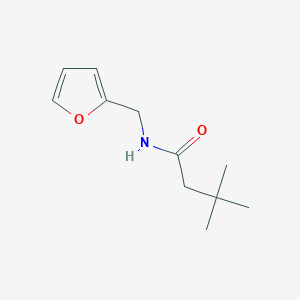
![N-[2-(4-fluorophenyl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B11169565.png)
![3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide](/img/structure/B11169572.png)
![2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169585.png)
![2-ethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169590.png)
